molecular formula C7H4BrF3O2 B1409773 2-Bromo-4-difluoromethoxy-5-fluorophenol CAS No. 1805023-70-4

2-Bromo-4-difluoromethoxy-5-fluorophenol

Cat. No.: B1409773
CAS No.: 1805023-70-4
M. Wt: 257 g/mol
InChI Key: UCYXPWDIMHOZKA-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-5-fluorophenol: is an organic compound with the molecular formula C7H4BrF3O2 . It is a derivative of phenol, characterized by the presence of bromine, fluorine, and difluoromethoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-5-fluorophenol typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Bromination: The phenol derivative is brominated using bromine in the presence of a solvent like dichloromethane, often under cooling conditions to control the reaction temperature.

    Fluorination: The brominated intermediate undergoes fluorination using a fluorinating agent such as potassium fluoride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-5-fluorophenol involves its interaction with specific molecular targets. In medicinal applications, it may act on serotonin receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and the structure of the synthesized derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-difluoromethoxy-5-fluorophenol is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties. These groups enhance its reactivity and make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)4(9)2-5(3)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXPWDIMHOZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-difluoromethoxy-5-fluorophenol
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